molecular formula C13H9ClN4O2S B2485269 6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide CAS No. 941966-54-7

6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide

Cat. No.: B2485269
CAS No.: 941966-54-7
M. Wt: 320.75
InChI Key: ANYLQTOPAWIOAM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a thiazolo[3,2-a]pyrimidine core substituted with a 7-methyl group and a 5-oxo moiety. The nicotinamide group (pyridine-3-carboxamide) is linked via an amide bond to the thiazolopyrimidine scaffold at position 4. Its structure has been confirmed through crystallographic studies using SHELX and ORTEP-III software, which are standard tools for small-molecule refinement and visualization . The compound’s synthesis, as described in patent literature, involves multi-step reactions starting from halogenated nicotinamide derivatives .

Properties

IUPAC Name

6-chloro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2S/c1-7-10(12(20)18-4-5-21-13(18)16-7)17-11(19)8-2-3-9(14)15-6-8/h2-6H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYLQTOPAWIOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring.

    Introduction of the chlorine atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the nicotinamide moiety: This step involves the coupling of the nicotinamide group to the thiazolopyrimidine core, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Modifications: Thiazolopyrimidine Derivatives

BI58564 (6-Chloro-N-{3,7-Dimethyl-5-Oxo-5H-[1,3]Thiazolo[3,2-a]Pyrimidin-6-yl}Pyridine-3-Carboxamide)
  • Molecular Formula : C₁₄H₁₁ClN₄O₂S (identical to the target compound).
  • Key Differences: Substituents: BI58564 has 3,7-dimethyl groups on the thiazolopyrimidine core, whereas the target compound has only a 7-methyl group.
Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate
  • Molecular Formula : C₂₇H₂₅N₃O₆S (larger due to aromatic and ester substituents).
  • Key Differences :
    • Substituents: A phenyl group at position 5 and a 2,4,6-trimethoxybenzylidene group at position 2 introduce significant bulk. The ester group (COOEt) replaces the amide linkage.
    • Structural Impact: Crystallographic data reveal distinct torsion angles (e.g., C9–S1–C2 = 102.3°) and hydrogen-bonding patterns involving N–H···O interactions, which stabilize the crystal lattice . The benzylidene group enhances π-π stacking, a feature absent in the target compound.

Functional Group Variations: Nicotinamide Analogs

6-Amino-2-Sulfanylidene-1-[3-(Trifluoromethyl)Phenyl]-1,2,3,4-Tetrahydropyrimidin-4-One
  • Molecular Formula : C₁₁H₈F₃N₃OS.
  • Key Differences: Core Structure: A tetrahydropyrimidinone ring replaces the thiazolopyrimidine system.

Crystallographic and Hydrogen-Bonding Analysis

The target compound’s thiazolopyrimidine core facilitates hydrogen bonding via its amide and carbonyl groups. Graph set analysis (as per Etter’s formalism) would classify these interactions as D (donor) and A (acceptor) motifs, critical for crystal packing . In contrast, the ethyl ester derivative (Ev4/5) exhibits intermolecular C–H···O bonds between the methoxy groups and carbonyl oxygen, contributing to a more rigid lattice .

Data Table: Structural Comparison of Key Compounds

Compound Name Molecular Formula Core Structure Key Substituents Notable Features
Target Compound C₁₄H₁₁ClN₄O₂S Thiazolo[3,2-a]pyrimidine 7-methyl, 5-oxo, nicotinamide at C6 Amide linkage, SHELX-refined structure
BI58564 C₁₄H₁₁ClN₄O₂S Thiazolo[3,2-a]pyrimidine 3,7-dimethyl, 5-oxo, nicotinamide at C6 Increased steric bulk
Ethyl Ester Derivative (Ev4/5) C₂₇H₂₅N₃O₆S Thiazolo[3,2-a]pyrimidine Phenyl, trimethoxybenzylidene, COOEt at C6 π-π stacking, C–H···O bonds
6-Amino-2-Sulfanylidene Derivative C₁₁H₈F₃N₃OS Tetrahydropyrimidinone Trifluoromethylphenyl, sulfanylidene Enhanced metabolic stability

Biological Activity

6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide is a heterocyclic compound that combines a thiazolo[3,2-a]pyrimidine core with a nicotinamide moiety. This unique structural configuration is believed to contribute significantly to its biological activities, particularly in medicinal chemistry. The compound has been investigated for its potential applications in drug development, particularly as an enzyme inhibitor and in targeting pathways associated with various diseases, including cancer and infections.

Chemical Structure and Properties

The compound's structure features a chlorine substituent and a methyl group, which may enhance its biological activity through distinct interaction profiles with biological targets. The thiazolo[3,2-a]pyrimidine structure is known for its diverse biological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to 6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide have shown potent inhibitory effects against various bacterial strains. In one study, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial potential .

Antifungal Activity

In addition to antibacterial effects, compounds within this chemical class have also exhibited antifungal activity. For example, studies have shown that certain thiazolopyridine derivatives possess selective action against fungi such as Candida species . The effectiveness of these compounds suggests their potential use in treating fungal infections.

Cytotoxicity

The cytotoxic effects of 6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide have been evaluated against various tumor cell lines. Preliminary results indicate that certain derivatives can inhibit the growth of cancer cells while showing limited toxicity towards normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.

The precise mechanisms through which 6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide exerts its biological effects are still under investigation. However, molecular docking studies suggest that it may interact with key enzymes involved in disease pathways. For instance, binding interactions with enzymes such as MurD and DNA gyrase have been explored, revealing favorable binding energies that support its potential as an enzyme inhibitor .

Research Findings and Case Studies

Study Findings Compounds Tested Biological Activity
Study 1MIC = 0.21 μM against Pseudomonas aeruginosaRelated thiazolopyridine derivativesAntibacterial
Study 2Significant antifungal activity against CandidaVarious thiazolopyridine derivativesAntifungal
Study 3Cytotoxicity assessed on human cancer cell linesDerivatives of thiazolo[3,2-a]pyrimidinesAnticancer

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